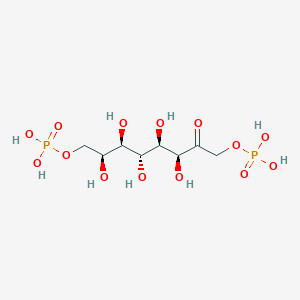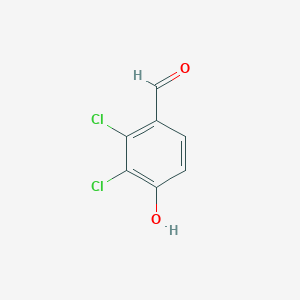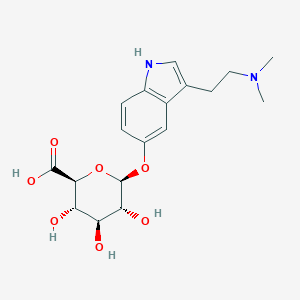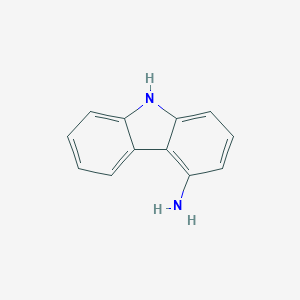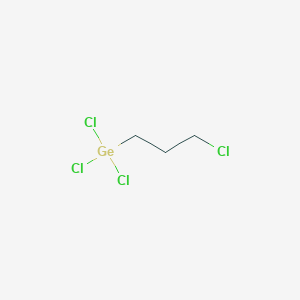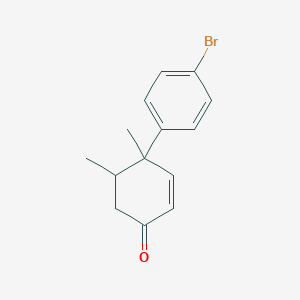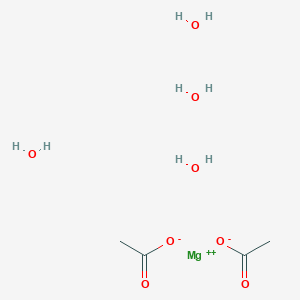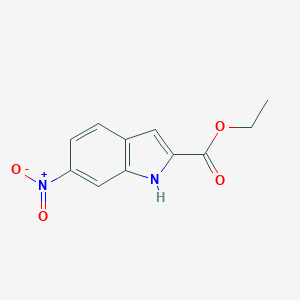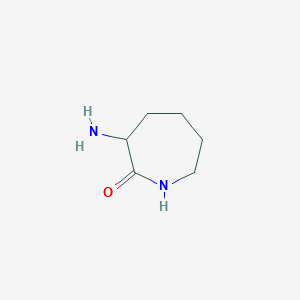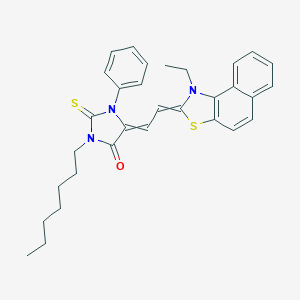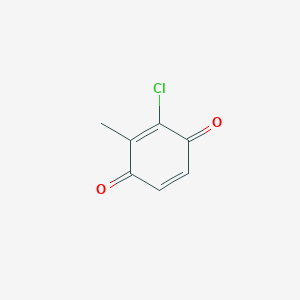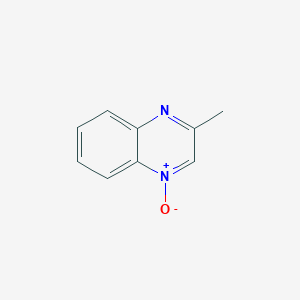
2-Methylquinoxaline 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoxaline 4-oxide (Mqo) is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoxaline and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-Methylquinoxaline 4-oxide is a potent electrophile that can react with nucleophiles such as DNA, proteins, and lipids. It forms adducts with DNA and can cause mutations by inducing base pair substitutions, deletions, and insertions. 2-Methylquinoxaline 4-oxide can also cause DNA strand breaks and can activate DNA repair mechanisms. The exact mechanism of 2-Methylquinoxaline 4-oxide-induced carcinogenesis is not fully understood but is believed to involve the formation of reactive oxygen species and oxidative stress.
Biochemische Und Physiologische Effekte
2-Methylquinoxaline 4-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. 2-Methylquinoxaline 4-oxide has also been found to affect the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. 2-Methylquinoxaline 4-oxide has been used to study the effects of oxidative stress on cellular processes and to investigate the mechanisms of carcinogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylquinoxaline 4-oxide has several advantages for lab experiments. It is a potent mutagen and carcinogen and can be used to study the mechanisms of mutagenesis and carcinogenesis. It is also relatively stable and can be stored for long periods of time. However, 2-Methylquinoxaline 4-oxide has several limitations as well. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. It is also toxic and can pose a health hazard if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of 2-Methylquinoxaline 4-oxide. One area of research is the development of new synthetic methods for 2-Methylquinoxaline 4-oxide that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of 2-Methylquinoxaline 4-oxide-induced carcinogenesis and the development of new cancer therapies that target these mechanisms. Finally, the use of 2-Methylquinoxaline 4-oxide in the study of oxidative stress and its effects on cellular processes is an area of ongoing research.
Synthesemethoden
2-Methylquinoxaline 4-oxide can be synthesized by the oxidation of 2-methylquinoxaline using various oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or potassium permanganate. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of 2-Methylquinoxaline 4-oxide can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
2-Methylquinoxaline 4-oxide has been extensively used in scientific research for its potential use as a mutagen and carcinogen. It has been found to induce mutations in bacterial and mammalian cells and has been used in the Ames test for mutagenicity screening. 2-Methylquinoxaline 4-oxide has also been found to induce tumors in rodents and has been used in animal carcinogenicity studies.
Eigenschaften
CAS-Nummer |
18916-45-5 |
|---|---|
Produktname |
2-Methylquinoxaline 4-oxide |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3 |
InChI-Schlüssel |
GENNPRIQHQRRPM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



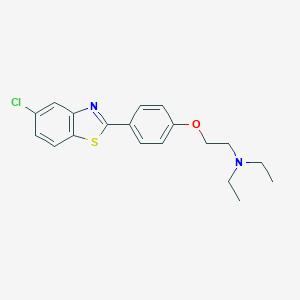
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
